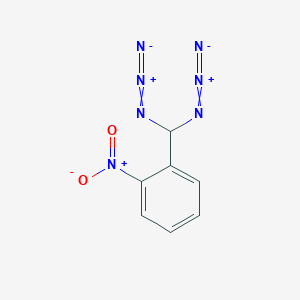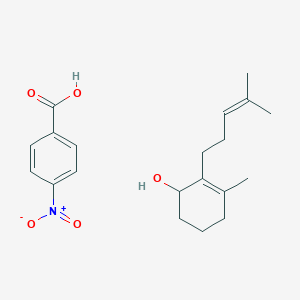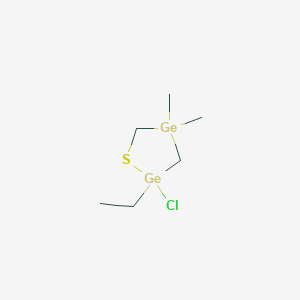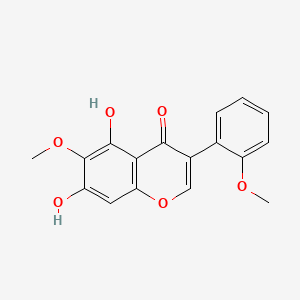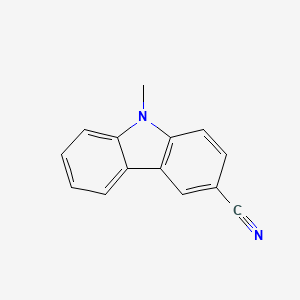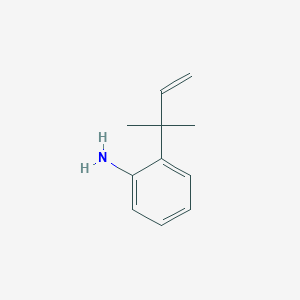
2-(2-Methylbut-3-en-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylbut-3-en-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methylbutenyl group attached to the aniline ring
Métodos De Preparación
The synthesis of 2-(2-Methylbut-3-en-2-yl)aniline typically involves the isomerization of 2-(1-Methylbut-2-en-1-yl)aniline. The process includes heating the starting compound with potassium hydroxide at 300°C, resulting in the desired product with a high yield . This method is efficient and commonly used in laboratory settings.
Análisis De Reacciones Químicas
2-(2-Methylbut-3-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the aniline ring can be substituted with various functional groups.
Polymerization: It can be polymerized to form polyaniline derivatives, which are useful in creating conductive polymers.
Aplicaciones Científicas De Investigación
2-(2-Methylbut-3-en-2-yl)aniline has several scientific research applications:
Polymer Science: It is used to synthesize polyaniline derivatives, which are known for their electrical conductivity and stability.
Chemical Sensors: The compound’s derivatives are employed in the design of chemical sensors due to their high sensitivity to moisture and ammonia.
Medicine and Catalysis:
Mecanismo De Acción
The mechanism of action of 2-(2-Methylbut-3-en-2-yl)aniline involves its interaction with various molecular targets. In polymerization reactions, the compound undergoes oxidative polymerization, leading to the formation of conductive polymers. The presence of the methylbutenyl group influences the electronic properties of the resulting polymers, enhancing their solubility and conductivity .
Comparación Con Compuestos Similares
2-(2-Methylbut-3-en-2-yl)aniline can be compared with other aniline derivatives, such as:
2-(1-Methylbut-2-en-1-yl)aniline: This compound is a precursor in the synthesis of this compound and shares similar properties.
Polyaniline: A well-known conductive polymer, polyaniline has similar applications but differs in its solubility and stability properties.
This compound stands out due to its unique substituent, which enhances its solubility and makes it suitable for various applications in polymer science and chemical sensors.
Propiedades
Número CAS |
92387-16-1 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
2-(2-methylbut-3-en-2-yl)aniline |
InChI |
InChI=1S/C11H15N/c1-4-11(2,3)9-7-5-6-8-10(9)12/h4-8H,1,12H2,2-3H3 |
Clave InChI |
WBKXAGXYDAYQQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C)C1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


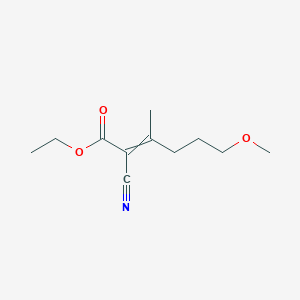

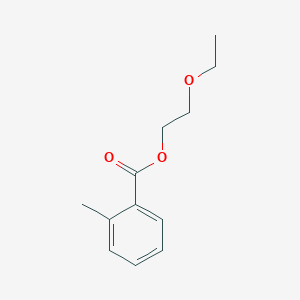
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)

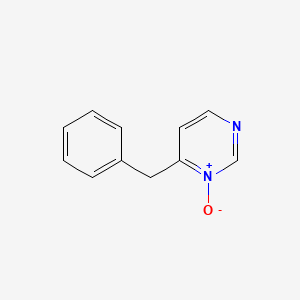
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
